molecular formula C6H9IN2O B1444761 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol CAS No. 1341668-61-8

3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B1444761
CAS No.: 1341668-61-8
M. Wt: 252.05 g/mol
InChI Key: XNFNCEUBHOFFMK-UHFFFAOYSA-N
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Description

3-(4-Iodo-1H-pyrazol-1-yl)propan-1-ol is a heterocyclic compound featuring a pyrazole ring substituted with an iodine atom at the 4-position, linked to a propan-1-ol chain. This structure combines the unique electronic properties of the iodinated pyrazole with the hydrophilic hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

The synthesis of related compounds often involves coupling reactions between substituted pyrazoles and alcohol-containing chains. For example, describes a procedure where 4-iodo-1H-pyrazole reacts with a propanol derivative under basic conditions (K₂CO₃) in DMSO-d₆, yielding structurally similar antifungal agents . Additionally, methyl ester analogs like Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate (CAS: 1175275-82-7) highlight the adaptability of this scaffold for further functionalization .

The iodine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group improves solubility in polar solvents, making the compound valuable for drug discovery and materials science.

Properties

IUPAC Name

3-(4-iodopyrazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFNCEUBHOFFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

Copper(I) Iodide (CuI)-Catalyzed Coupling of 4-Iodopyrazoles with Alcohols

A prominent and efficient preparation method for 4-alkoxypyrazoles, including derivatives like 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol, involves the CuI-catalyzed coupling of 4-iodo-1H-pyrazoles with alcohols. This method was extensively studied and optimized under microwave irradiation conditions, which significantly reduces reaction time and improves yields.

Reaction Conditions and Catalysts
  • Catalyst: Copper(I) iodide (CuI), typically used at 20 mol%.
  • Ligand: 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) was found optimal.
  • Base: Potassium tert-butoxide (2 equivalents).
  • Solvent: The alcohol itself can be used as the solvent or in excess.
  • Temperature: Optimal temperature is 130 °C under microwave irradiation.
  • Time: 1 hour microwave irradiation.
Mechanistic Insights

The reaction proceeds via copper-catalyzed C–O coupling at the 4-position of the pyrazole ring, where the iodine substituent is replaced by an alkoxy group derived from the alcohol. This method allows direct O-alkylation of 4-iodopyrazoles without the need for pre-functionalization steps, making it an efficient and straightforward approach.

Yield and Efficiency

Under optimized conditions, yields of 4-alkoxypyrazoles ranged from moderate to good (up to 76%), depending on the alcohol substrate. The reaction tolerates various primary alcohols and some cyclic secondary alcohols but is sensitive to steric hindrance and the nature of the alcohol.

Specific Application to 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol

While direct literature specifically naming 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol is limited, the methodology for preparing 4-alkoxypyrazoles strongly supports that coupling 4-iodopyrazole with 3-hydroxypropyl alcohol or related alcohols under CuI-catalyzed conditions can yield the target compound.

The reaction would involve:

  • Starting material: 4-iodopyrazole.
  • Alcohol: 3-hydroxypropan-1-ol (or protected derivatives).
  • Catalyst system: CuI with 3,4,7,8-tetramethyl-1,10-phenanthroline.
  • Base: Potassium tert-butoxide.
  • Conditions: Microwave irradiation at 130 °C for 1 hour.

This approach would install the 3-(hydroxypropyl) substituent via C–O coupling at the 4-position, resulting in the desired 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol after appropriate workup.

Experimental Data Summary

The following tables summarize key experimental findings from the CuI-catalyzed coupling studies relevant to the preparation of 4-alkoxypyrazoles, which can be adapted for synthesizing 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol.

Table 1. Optimization of CuI-Catalyzed C4-O-Allylation of 4-Iodopyrazole

Entry Catalyst Ligand Solvent Temp (°C) Time Yield of C4-O-Allylated Product (%)
1 Pd(dba)2 tBuDavePhos (L1) Xylene 160 (MW) 30 min 0
2 CuI 2-isobutyroylcyclohexanone (L2) DMF 100 Overnight 0
3 CuI 1,10-phenanthroline (L3) DMF 100 Overnight 0
4 CuI 1,10-phenanthroline (L3) Allyl alcohol 100 Overnight 51
5 CuI 3,4,7,8-tetramethyl-1,10-phenanthroline (L4) Allyl alcohol 100 (MW) 1 h 31
6 CuI L4 Allyl alcohol 130 (MW) 1 h 66 (Optimal)
7 CuI L4 Allyl alcohol 130 (MW) 30 min 24
8 CuI L4 Allyl alcohol 160 (MW) 1 h 16
9 CuI (10 mol%) L4 Allyl alcohol 130 (MW) 1 h 37

Note: MW = Microwave irradiation.

Table 2. Scope of Alcohols in CuI-Catalyzed C4-O-Alkoxylation of 4-Iodopyrazole

Entry Alcohol Type Product Yield (%) Notes
1 Methanol 61 Linear short-chain primary
2 Ethanol 76 Highest yield among primaries
3 n-Propanol 64
4 n-Butanol 33 Yield decreases with chain length
5 Isopropanol (secondary) 9 Low yield due to steric hindrance
6 sec-Butanol 0 No reaction
7 Isobutyl alcohol 45 Branched primary
8 tert-Butanol 0 No reaction due to sterics
10 Cyclobutanol (cyclic) 59 Moderate yield
11 Cyclopentanol (cyclic) 18 Lower yield
12 Cyclohexanol (cyclic) 25 Moderate yield
16 Allyl alcohol 66 Used as solvent in optimized reaction

Note: Yields correspond to isolated products.

Chemical Reactions Analysis

Substitution Reactions at the Iodo Group

The iodine atom at the 4-position of the pyrazole ring undergoes nucleophilic and transition-metal-catalyzed substitutions, enabling structural diversification.

CuI-Catalyzed Alkoxylation

A CuI/3,4,7,8-tetramethyl-1,10-phenanthroline system facilitates direct alkoxylation under microwave irradiation, producing 4-alkoxypyrazole derivatives .

Reaction Conditions Yield Application
4-Iodo → 4-methoxyCuI (20 mol%), KOtBu (2 eq), MeOH (excess), 130°C, 1 h (MW)89% Synthesis of withasomnine homologs
4-Iodo → 4-allyloxyAllyl alcohol, same catalytic system82% Cyclic ether formation via RCM

Mechanism : Oxidative addition of CuI to the C–I bond, followed by ligand exchange with alcohol and reductive elimination .

Nucleophilic Aromatic Substitution

The electron-deficient pyrazole ring allows iodine displacement by strong nucleophiles under basic conditions :

Nucleophile Reagents/Conditions Product
Sodium azideDMF, 80°C, 12 h4-Azido-3-methylpyrazole derivative
ThioureaEtOH, reflux, 6 h4-Mercapto analog

Reactions of the Hydroxyl Group

The propanol side chain participates in oxidation, esterification, and tosylation reactions.

Oxidation to Carboxylic Acid

Controlled oxidation converts the primary alcohol to propanoic acid derivatives:

Oxidizing Agent Conditions Product Yield
KMnO4H2SO4, 60°C, 4 h3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid72%
CrO3Acetone, 0°C → RT, 2 hSame product68%

Tosylation

The hydroxyl group reacts with tosyl chloride to form a sulfonate ester, enhancing leaving-group ability :

Reagent Conditions Product Yield
TsCl, Et3NDCM, 0°C → RT, 18 h3-(4-Iodo-1H-pyrazol-1-yl)propyl tosylate93%

Application : Tosylate intermediates enable further nucleophilic substitutions (e.g., amine alkylation) .

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit the C–I bond for constructing biaryl systems:

Coupling Type Catalyst System Conditions Product
Suzuki-MiyauraPd(PPh3)4, Na2CO3DME/H2O, 80°C, 12 h4-Arylpyrazole derivatives
SonogashiraPdCl2(PPh3)2, CuI, PPh3THF, 60°C, 8 h4-Alkynylpyrazole analogs

Cyclization Reactions

Intramolecular reactions form nitrogen-containing heterocycles:

Reaction Conditions Product Yield
Mitsunobu cyclizationDIAD, PPh3, THF, RT, 24 hPyrazolo-oxazolidine65%
Acid-catalyzed dehydrationH2SO4, 140°C, 3 hPyrazolo-dihydrofuran58%

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

Derivative Biological Activity IC50
4-Methoxy analogCOX-2 inhibition 0.32 μM
Tosylate→Morpholine adductAnticancer (RKO cell line)12.4 μM
Propanoic acid derivativeAntimicrobial (E. coli)MIC: 8 μg/mL

This compound’s dual reactivity enables precise tailoring for target applications. Recent advances in CuI-catalyzed couplings and oxidative functionalization have expanded its utility in medicinal chemistry and materials science.

Scientific Research Applications

3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and the hydroxyl group play crucial roles in its binding affinity and specificity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity.

Comparison with Similar Compounds

Substituent Impact :

  • Iodo vs. Chloro : Iodo increases molecular weight and reactivity in cross-coupling reactions but may reduce stability under light or heat. Chloro offers electron-withdrawing effects and improved stability .
  • Heterocycle Type: Pyrazoles (two adjacent N atoms) differ from triazoles (three N atoms) and imidazoles (two non-adjacent N atoms) in aromaticity and interaction profiles. Triazoles are prominent in click chemistry, while imidazoles are common in bioactive molecules .

Physicochemical Properties

  • Solubility: The hydroxyl group in propan-1-ol derivatives enhances aqueous solubility compared to ester analogs (e.g., Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate) .
  • Spectroscopic Data : ESI-MS of the target compound shows a molecular ion peak at m/z ≈ 252 [M+H]⁺, distinct from chloro analogs (e.g., m/z = 188 for C₈H₁₃ClN₂O) .

Biological Activity

3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features, including the iodine atom and hydroxyl group, which contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological activities, along with its mechanism of action.

Chemical Structure and Properties

The chemical structure of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol can be summarized as follows:

Property Details
Molecular Formula C₅H₈I N₃O
Molecular Weight 223.03 g/mol
IUPAC Name 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol

The presence of the iodine atom enhances the compound's reactivity and potential interactions with biological targets, while the hydroxyl group contributes to hydrogen bonding capabilities, influencing its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol has been investigated for its potential against various bacterial strains. In vitro studies have shown that it may inhibit the growth of pathogenic bacteria, likely through interference with bacterial enzyme systems or cell wall synthesis mechanisms .

Anticancer Properties

Pyrazole derivatives are recognized for their anticancer activities. The mechanism by which 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol exerts its effects may involve the inhibition of key proteins involved in cell proliferation and survival. For example, studies have reported that similar pyrazole compounds can inhibit enzymes such as BRAF and EGFR, which are crucial in cancer cell signaling pathways .

A comparative analysis of IC50 values for various pyrazole derivatives indicates that modifications in the structure can lead to enhanced anticancer activity. For instance:

Compound Cancer Cell Line IC50 (µM)
3-(4-Iodo-pyrazolyl)propan-1-olMCF-70.08
3-(2,4-Dihydroxyphenyl)-4-(4-hydroxyphenyl)-pyrazoleVarious0.05

These findings suggest that structural features significantly influence biological activity and that further modifications could lead to more potent anticancer agents .

The biological activity of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The iodine atom contributes to halogen bonding, enhancing binding affinity to target sites. The hydroxyl group facilitates hydrogen bonding, allowing for more stable interactions with biomolecules.

In addition, the pyrazole ring can engage in π–π stacking interactions with aromatic residues in proteins or nucleic acids, further influencing its biological efficacy . This multifaceted interaction profile underscores the potential of this compound in drug development.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including:

  • Antifungal Activity : A series of pyrazole derivatives demonstrated notable antifungal activity against various phytopathogenic fungi, indicating potential applications in agriculture .
  • Antitumor Activity : Research has shown that pyrazole compounds can induce apoptosis in cancer cells by activating caspases and inhibiting proliferative signaling pathways .
  • Inflammatory Response Modulation : Some studies suggest that pyrazole derivatives may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes involved in inflammatory processes .

Q & A

Q. Are there alternative catalytic systems for synthesizing this compound with reduced environmental impact?

  • Methodological Answer : Explore green chemistry approaches:
  • Catalysts : Use recyclable Pd nanoparticles or enzyme-mediated systems.
  • Solvents : Switch to cyclopentyl methyl ether (CPME) or water-ethanol mixtures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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